molecular formula C9H11NO2 B565404 N-Ethyl-3,4-(methylenedioxy)aniline-d5 CAS No. 1216722-76-7

N-Ethyl-3,4-(methylenedioxy)aniline-d5

Cat. No.: B565404
CAS No.: 1216722-76-7
M. Wt: 170.223
InChI Key: FPKGTVXPIULTIP-ZBJDZAJPSA-N
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Description

“N-Ethyl-3,4-(methylenedioxy)aniline-d5” is a derivative of aniline, which is pharmaceutically important . It undergoes N-alkylation with cyclic secondary alkylamines in the presence of Shvo catalyst to yield N-arylpyrrolidines . It was used in the synthesis of γ-glutamylanilides .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H6D5NO2 . The molecular weight is 170.22 .


Chemical Reactions Analysis

“this compound” undergoes N-alkylation with cyclic secondary alkylamines in the presence of Shvo catalyst to yield N-arylpyrrolidines .


Physical and Chemical Properties Analysis

The empirical formula of “this compound” is C9H11NO2 . The molecular weight is 165.19 .

Scientific Research Applications

Corrosion Inhibition

An analogous compound, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, has shown potential in inhibiting corrosion on mild steel surfaces in acidic environments. This compound's adsorption on mild steel follows Langmuir’s isotherm, suggesting its application in corrosion prevention (Daoud et al., 2014).

Theoretical and Spectroscopic Analysis

Theoretical and spectroscopic analyses, such as FT–IR and UV–Vis, along with HF and DFT methods, have been employed to investigate similar compounds like 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline. This kind of research provides detailed insights into molecular geometries and electronic structures, which are fundamental for understanding the properties and applications of these compounds (Ceylan et al., 2016).

Synthesis and Application in Organic Chemistry

A study demonstrated a one-pot synthesis method for N-arylated amines, showcasing the chemical versatility and potential application in organic synthesis. This research highlights the efficiency of novel catalytic systems and their application in producing various organic compounds (Zheng & Wang, 2019).

Antimicrobial Activity

Compounds derived from anilines, similar to N-Ethyl-3,4-(methylenedioxy)aniline-d5, have been explored for their antimicrobial activity. These aniline-based compounds have shown significant antibacterial and antifungal properties, indicating their potential in medicinal chemistry (Banoji et al., 2022).

Nonlinear Optical Properties

Research on N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo) aniline, a similar compound, revealed significant first-order hyperpolarizability, indicating its potential use in photonic applications and as a nonlinear optical chromophore (Raaghul et al., 2022).

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Properties

IUPAC Name

N-(1,1,2,2,2-pentadeuterioethyl)-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,2,6H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKGTVXPIULTIP-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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